molecular formula C10H9NO3S B11806174 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid

5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid

Katalognummer: B11806174
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: SMHSWMXUDNIZRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The process begins with the preparation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety and scalability . The use of stable reagents and packed reactors helps in maintaining consistent product quality and reducing the risk of unwanted by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex oxazole derivatives .

Wirkmechanismus

The mechanism by which 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the ethyl group in 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid distinguishes it from other similar compounds. This structural difference can influence the compound’s reactivity and interaction with biological molecules, potentially leading to unique properties and applications .

Eigenschaften

Molekularformel

C10H9NO3S

Molekulargewicht

223.25 g/mol

IUPAC-Name

5-(5-ethylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-2-6-3-4-8(15-6)7-5-11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI-Schlüssel

SMHSWMXUDNIZRP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(S1)C2=CN=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.